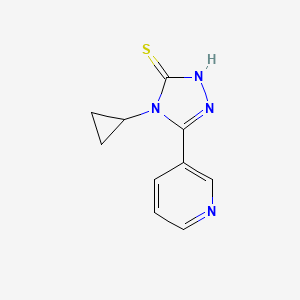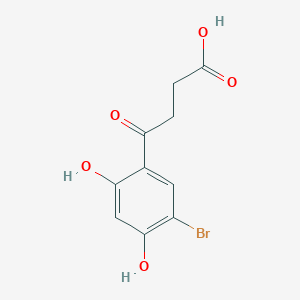![molecular formula C10H8N4 B3289042 4-[(1H-imidazol-1-yl)amino]benzonitrile CAS No. 854602-59-8](/img/structure/B3289042.png)
4-[(1H-imidazol-1-yl)amino]benzonitrile
Descripción general
Descripción
4-[(1H-imidazol-1-yl)amino]benzonitrile is an organic compound that features an imidazole ring attached to a benzonitrile moiety through an amino linkage
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives can interact with various proteins and enzymes , suggesting a broad range of potential targets.
Mode of Action
Imidazole derivatives are known to interact with proteins and enzymes, which could lead to changes in their function .
Result of Action
It’s known that imidazole derivatives can have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Análisis Bioquímico
Biochemical Properties
4-[(1H-imidazol-1-yl)amino]benzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with phosphodiesterases (PDEs), a class of enzymes that hydrolyze cyclic nucleotides such as cyclic AMP (cAMP) and cyclic GMP (cGMP) . By inhibiting PDEs, this compound can regulate intracellular levels of these cyclic nucleotides, thereby influencing various cellular functions. Additionally, this compound has demonstrated antimicrobial activity, interacting with bacterial and fungal proteins to inhibit their growth .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In general, this compound can influence cell signaling pathways by modulating the levels of cAMP and cGMP. This modulation can lead to changes in gene expression and cellular metabolism. For example, in immune cells, the inhibition of PDEs by this compound can result in altered cytokine production and immune responses . In microbial cells, this compound can disrupt essential metabolic processes, leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The imidazole ring of the compound can bind to the active site of PDEs, preventing the hydrolysis of cAMP and cGMP . This binding interaction is facilitated by the nitrogen atoms in the imidazole ring, which can form hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, this compound may interact with other biomolecules, such as bacterial proteins, through similar binding mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable for extended periods when stored properly, but its activity can diminish over time in solution . Long-term exposure to the compound can result in sustained inhibition of PDEs and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit PDEs without causing significant toxicity . At higher doses, toxic effects may be observed, including liver and kidney damage . Threshold effects have been noted, where a certain dosage is required to achieve a measurable biological effect. Careful dosage optimization is necessary to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PDEs. By inhibiting these enzymes, the compound can alter the metabolic flux of cAMP and cGMP, leading to changes in downstream signaling pathways . Additionally, this compound may be metabolized by liver enzymes, resulting in the formation of metabolites that can also exert biological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilicity . It may also interact with transporters and binding proteins that facilitate its movement within the cell. The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its overall activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on enzyme activity and gene expression . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-imidazol-1-yl)amino]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1H-imidazol-1-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to 4-[(1H-imidazol-1-yl)amino]benzylamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(1H-imidazol-1-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1H-imidazol-1-yl)amino]benzoic acid
- 4-[(1H-imidazol-1-yl)amino]benzylamine
- 4-[(1H-imidazol-1-yl)amino]benzaldehyde
Uniqueness
4-[(1H-imidazol-1-yl)amino]benzonitrile is unique due to the presence of both an imidazole ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
4-(imidazol-1-ylamino)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-9-1-3-10(4-2-9)13-14-6-5-12-8-14/h1-6,8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZMBWGWQLDSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-Oxo-2-(pyrrolidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B3288967.png)












